molecular formula C18H28N2O2S B4652008 4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide

4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide

Cat. No. B4652008
M. Wt: 336.5 g/mol
InChI Key: MUKVCTOLQURHSR-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide, also known as PTZ-343, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to exhibit interesting properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of 4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide is not fully understood, but it is believed to act as a GABA-A receptor modulator. This means that it enhances the activity of the GABA-A receptor, which is responsible for inhibiting neuronal activity in the brain. By enhancing the activity of this receptor, 4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide can help to prevent seizures and other neurological disorders.
Biochemical and Physiological Effects
4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce the activity of neurons and prevent seizures. It has also been found to have anxiolytic effects, meaning that it can help to reduce anxiety and promote relaxation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide in lab experiments is that it is a relatively simple compound to synthesize and purify. This makes it a cost-effective tool for researchers who are working on a tight budget. However, one of the limitations of using 4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are many potential future directions for research on 4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide. One area of interest is in the development of new anticonvulsant drugs based on the structure of 4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide. Another area of research is in the study of the long-term effects of 4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide on the brain and other organs. Additionally, 4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide may have potential applications in the treatment of other neurological disorders, such as anxiety and depression.
Conclusion
In conclusion, 4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide is a valuable tool for scientific research due to its anticonvulsant properties and other interesting effects. While there is still much to learn about this compound, it holds great promise for future research in the fields of neuroscience and pharmacology.

Scientific Research Applications

4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 4-propyl-N'-(3,3,5-trimethylcyclohexylidene)benzenesulfonohydrazide has been found to exhibit anticonvulsant properties. This makes it a valuable tool for studying the mechanisms of epilepsy and other neurological disorders.

properties

IUPAC Name

4-propyl-N-[(Z)-(3,3,5-trimethylcyclohexylidene)amino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-5-6-15-7-9-17(10-8-15)23(21,22)20-19-16-11-14(2)12-18(3,4)13-16/h7-10,14,20H,5-6,11-13H2,1-4H3/b19-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKVCTOLQURHSR-MNDPQUGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(CC(C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CC(CC(C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propyl-N'-[(1Z)-3,3,5-trimethylcyclohexylidene]benzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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